An In-depth Technical Guide to 4-Phenylbut-3-yn-1-ol (CAS: 10229-11-5)
An In-depth Technical Guide to 4-Phenylbut-3-yn-1-ol (CAS: 10229-11-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbut-3-yn-1-ol, with the CAS number 10229-11-5, is a versatile bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The terminal alkyne moiety allows for a variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which enables the efficient construction of 1,2,3-triazole rings.[1][2][3][4] The primary alcohol provides a handle for further functionalization, such as oxidation, esterification, or etherification.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Phenylbut-3-yn-1-ol, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
4-Phenylbut-3-yn-1-ol is a colorless to light yellow liquid at room temperature.[5] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10229-11-5 | [5][][7][8][9][10] |
| Molecular Formula | C₁₀H₁₀O | [5][][7][9][10] |
| Molecular Weight | 146.19 g/mol | [][7][10] |
| IUPAC Name | 4-phenylbut-3-yn-1-ol | [7][10] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 147 °C | [5] |
| Density | 1.0764 g/cm³ (at 18 °C) | [5] |
| pKa (Predicted) | 14.31 ± 0.10 | [5] |
| LogP (Predicted) | 1.9 | [7] |
| Canonical SMILES | C1=CC=C(C=C1)C#CCCO | [7][10] |
| InChIKey | IBHSROAJVVUWSC-UHFFFAOYSA-N | [7][10] |
Synthesis of 4-Phenylbut-3-yn-1-ol
The most common and efficient method for the synthesis of 4-Phenylbut-3-yn-1-ol is the Sonogashira cross-coupling reaction.[5][][11][12] This palladium-catalyzed reaction involves the coupling of a terminal alkyne (3-butyn-1-ol) with an aryl halide (iodobenzene).[5]
Experimental Protocol: Sonogashira Cross-Coupling
This protocol is based on a reported synthesis with a 100% yield.
Materials:
-
Iodobenzene
-
3-Butyn-1-ol
-
Copper(I) iodide (CuI)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triethylamine (TEA)
-
Nitrogen gas (N₂)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve iodobenzene (1.0 eq) in triethylamine.
-
To this solution, add copper(I) iodide (0.02 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and 3-butyn-1-ol (1.48 eq).
-
Heat the reaction mixture to reflux for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (2:1) as the eluent to obtain 4-Phenylbut-3-yn-1-ol as an orange oil.
Yield: 100%
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ [ppm] = 1.79 - 1.95 (m, 1H, OH), 2.70 (t, J = 6.3 Hz, 2H, PhCCCH₂CH₂OH), 3.82 (t, J = 6.3 Hz, 2H, PhCCCH₂CH₂OH), 7.27 - 7.45 (m, 5H, phenyl).
-
¹³C NMR (101 MHz, CDCl₃): δ [ppm] = 24.0 (1C, PhCCCH₂CH₂OH), 61.3 (1C, PhCCCH₂CH₂OH), 82.6 (1C, PhCCCH₂CH₂OH), 86.5 (1C, PhCCCH₂CH₂OH), 123.5 (1C, C-1phenyl), 128.1, 128.4, 131.8 (5C, C-2phenyl, C-3phenyl, C-4phenyl, C-5phenyl and C-6phenyl).
-
IR: ν[cm⁻¹] = 3364 (O-H), 3032 (=C-H), 2932, 2886 (C-Haliph.), 1678, 1597, 1489 (C=Carom.), 1443 (CH₂ deform.), 1042 (C-OH).
-
Exact Mass (APCI): m/z = 147.0804 (calcd. 147.0806 for C₁₀H₁₁O [M+H]⁺).
Synthesis Workflow
Applications in Drug Discovery and Development
The terminal alkyne group in 4-Phenylbut-3-yn-1-ol is a versatile handle for the synthesis of more complex molecules, making it a valuable intermediate in drug discovery.[][7][11] While specific, direct biological activity of 4-Phenylbut-3-yn-1-ol is not extensively documented in publicly available literature, its utility lies in its ability to serve as a scaffold for the synthesis of bioactive compounds.
Role in "Click Chemistry" and Triazole Synthesis
The most significant application of terminal alkynes like 4-Phenylbut-3-yn-1-ol in medicinal chemistry is their participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This reaction allows for the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.
Triazole-containing compounds are known to exhibit a wide range of biological activities, including:
The 4-Phenylbut-3-yn-1-ol molecule can be reacted with various organic azides to generate a library of triazole derivatives, which can then be screened for desired biological activities. The primary alcohol on the butanol chain can be further modified before or after the click reaction to modulate the physicochemical properties and biological activity of the final compounds.
Intermediate in the Synthesis of Bioactive Molecules
Beyond click chemistry, the alkyne and alcohol functionalities of 4-Phenylbut-3-yn-1-ol can be utilized in various other synthetic transformations to produce molecules with potential therapeutic applications. For instance, the alkyne can undergo hydration to form a ketone, or be reduced to an alkene or alkane. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. These transformations open up avenues for the synthesis of a diverse range of compounds for screening in drug discovery programs. For example, derivatives of 4-phenyl-4-oxo-butanoic acid have been investigated as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. While not a direct application, this highlights the potential of the carbon skeleton of 4-Phenylbut-3-yn-1-ol in the design of enzyme inhibitors.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Phenylbut-3-yn-1-ol is classified with the following hazards:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[5]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Phenylbut-3-yn-1-ol is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its terminal alkyne functionality provides a gateway to a vast chemical space, most notably through its application in "click chemistry" for the synthesis of biologically active triazole derivatives. While direct pharmacological data on the compound itself is limited, its utility as a synthetic intermediate is clear. Researchers and drug development professionals can leverage the reactivity of 4-Phenylbut-3-yn-1-ol to generate novel and diverse compound libraries for screening in the pursuit of new therapeutic agents. Future research into the biological activities of its derivatives will likely further solidify its importance in the field.
References
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 9. 4-Phenylbut-3-yn-1-ol | C10H10O | CID 575462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]
- 12. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
